6-Amino-3-(2,4-dichlorophenyl)picolinic acid, 95%
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Overview
Description
6-Amino-3-(2,4-dichlorophenyl)picolinic acid, or 6-AAPA, is an organic compound composed of a six-carbon ring structure with two chlorine atoms attached to the ring. It is a white crystalline solid with a melting point of 110-111 °C and a solubility of 0.5 g/L in water. 6-AAPA is an important intermediate in the synthesis of certain pharmaceuticals and other compounds, and has a variety of scientific applications.
Scientific Research Applications
6-AAPA has a variety of scientific research applications, including use as a catalyst in organic synthesis, a reagent in the synthesis of polymers, and as a ligand in coordination chemistry. It is also used as a chelating agent in the synthesis of metal complexes and as a reagent for the determination of trace metals. Additionally, 6-AAPA is used in the synthesis of pharmaceuticals and other compounds, and as a reagent for the determination of other compounds.
Mechanism of Action
6-AAPA acts as a nucleophile in organic reactions and is capable of forming strong coordination complexes with metal ions. This is due to the presence of the two chlorine atoms attached to the aromatic ring, which can form a strong bond with the metal ion. Additionally, the six-carbon ring structure of 6-AAPA can form a stable complex with the metal ion, allowing it to act as a chelating agent.
Biochemical and Physiological Effects
6-AAPA is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-AAPA in lab experiments is its low cost and availability. It is also highly soluble in water and organic solvents, making it easy to work with. Additionally, 6-AAPA’s strong coordination complexes and ability to form stable complexes with metal ions make it an ideal reagent for a variety of lab experiments.
The main limitation of using 6-AAPA in lab experiments is its low reactivity. Its low reactivity makes it difficult to use in certain applications, such as catalytic reactions. Additionally, 6-AAPA can be toxic if ingested, and should be handled with care.
Future Directions
Future research on 6-AAPA could focus on its potential applications in drug development, as well as its potential use as a chelating agent in the synthesis of metal complexes. Additionally, further research could be conducted on its potential use as a catalyst in organic synthesis, as well as its potential as a reagent for the determination of trace metals. Finally, further research could be conducted on its potential use as a reagent for the synthesis of pharmaceuticals and other compounds.
Synthesis Methods
6-AAPA is typically synthesized through an oxidation reaction of 2,4-dichlorophenol with nitric acid. The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization in a suitable solvent, such as ethanol.
properties
IUPAC Name |
6-amino-3-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-6-1-2-7(9(14)5-6)8-3-4-10(15)16-11(8)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLXOEXNYZWRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2,4-dichlorophenyl)picolinic acid |
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